molecular formula C16H21ClN2O5 B4013827 1-(3-chlorobenzoyl)-4-isopropylpiperazine oxalate

1-(3-chlorobenzoyl)-4-isopropylpiperazine oxalate

Cat. No. B4013827
M. Wt: 356.80 g/mol
InChI Key: MUJJHNGPYCCXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there is no direct synthesis route detailed for 1-(3-chlorobenzoyl)-4-isopropylpiperazine oxalate in the retrieved papers, similar compounds have been synthesized through methods that might be applicable. For instance, the synthesis of related piperazine derivatives often involves the reaction of piperazine with chloroacetyl chlorides or other activating agents, followed by complexation with oxalate or other counterions (Rivett & Wilshire, 1966). These methods can provide insights into possible synthetic routes for the compound of interest.

Molecular Structure Analysis

Molecular structure analysis of similar piperazine derivatives reveals significant insights into their conformation and electronic structure. For instance, X-ray diffraction and computational studies often reveal the presence of non-covalent interactions, conformational preferences, and solid-state architecture, which are crucial for understanding the molecular structure of such compounds. These analyses are foundational for predicting the behavior of 1-(3-chlorobenzoyl)-4-isopropylpiperazine oxalate in various environments (Essid et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives often include nucleophilic substitutions, amidation, and coupling reactions. The presence of the chlorobenzoyl group in the compound suggests reactivity towards nucleophiles, potentially leading to a variety of chemical transformations. The oxalate moiety may also participate in complex formation or act as a leaving group under certain conditions. These reactions are crucial for the functionalization and further derivatization of the molecule (Manimekalai & Sivakumar, 2010).

Future Directions

Future research could focus on synthesizing “1-(3-chlorobenzoyl)-4-isopropylpiperazine oxalate” and studying its properties and potential applications. Given the biological activity of similar compounds, it could have potential uses in medicine or other fields .

properties

IUPAC Name

(3-chlorophenyl)-(4-propan-2-ylpiperazin-1-yl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O.C2H2O4/c1-11(2)16-6-8-17(9-7-16)14(18)12-4-3-5-13(15)10-12;3-1(4)2(5)6/h3-5,10-11H,6-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJJHNGPYCCXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chlorobenzoyl)-4-isopropylpiperazine oxalate
Reactant of Route 2
Reactant of Route 2
1-(3-chlorobenzoyl)-4-isopropylpiperazine oxalate
Reactant of Route 3
Reactant of Route 3
1-(3-chlorobenzoyl)-4-isopropylpiperazine oxalate
Reactant of Route 4
Reactant of Route 4
1-(3-chlorobenzoyl)-4-isopropylpiperazine oxalate
Reactant of Route 5
Reactant of Route 5
1-(3-chlorobenzoyl)-4-isopropylpiperazine oxalate
Reactant of Route 6
Reactant of Route 6
1-(3-chlorobenzoyl)-4-isopropylpiperazine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.